8-((4-Ethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound seems to be a derivative of the spirotetramat family . Spirotetramat is a second-generation insecticide developed by Bayer CropScience . It has a good efficacy and safety for crops .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step reaction sequence including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The synthesis also includes hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . Other reactions include hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Scientific Research Applications
- Hydantoins, including derivatives like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, have been studied for their anticonvulsant properties . These compounds modulate neuronal excitability and may offer therapeutic benefits in managing epilepsy and related conditions.
- Some hydantoin derivatives exhibit antidiabetic effects. While the hydantoin ring itself lacks biological activity, specific substitutions can enhance its pharmacological profile. Researchers have explored the potential of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione in diabetes management .
- Certain hydantoins, including 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, have demonstrated anticancer activity. These compounds may interfere with tumor growth, making them interesting candidates for further investigation .
- The hydantoin scaffold has been explored for its antiarrhythmic potential. Compounds like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione could modulate cardiac rhythm and hold promise in arrhythmia management .
- Researchers have investigated hydantoin derivatives as anti-inflammatory agents. These compounds may target immune responses and inflammation pathways. 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione could contribute to this field .
- Interestingly, a novel chemotype of DOR (delta opioid receptor) agonists has been identified, which appears to bind to the orthosteric site. Molecular simulations suggest that 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives may play a role in this context .
Anticonvulsant Activity
Antidiabetic Potential
Anticancer Properties
Antiarrhythmic Effects
Anti-Inflammatory Activity
DOR Agonists
Mechanism of Action
properties
IUPAC Name |
8-(4-ethoxyphenyl)sulfonyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-3-20-15(21)17(18-16(20)22)9-11-19(12-10-17)26(23,24)14-7-5-13(6-8-14)25-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRJILVFVVFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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